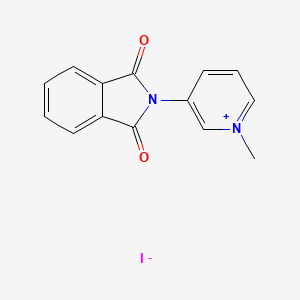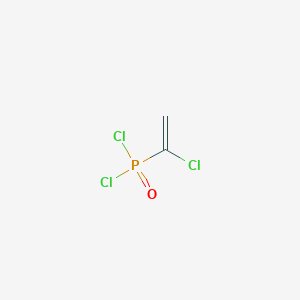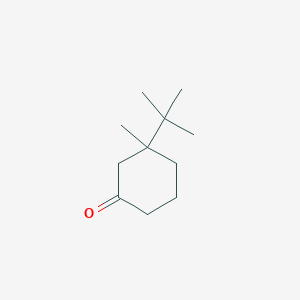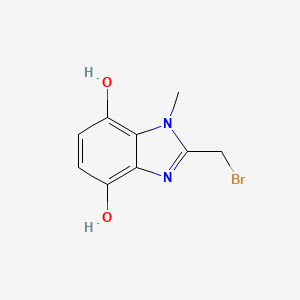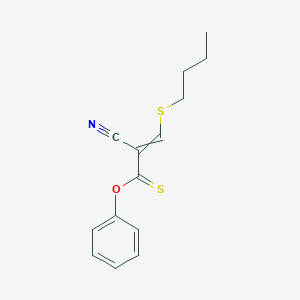![molecular formula C7H13NO3 B14349733 Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate CAS No. 94393-86-9](/img/structure/B14349733.png)
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is an organic compound that belongs to the class of acrylates. Acrylates are esters of acrylic acid and are known for their diverse applications in various fields such as coatings, adhesives, and biomedical materials . This compound is characterized by the presence of a hydroxypropyl group attached to an amino group, which is further connected to a prop-2-enoate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate typically involves the reaction of methyl acrylate with 2-amino-1-propanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Methyl acrylate} + \text{2-amino-1-propanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as methanol or ethanol, and the temperature is maintained at an optimal level to ensure complete conversion of the reactants.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl-containing ester.
Reduction: Formation of a saturated ester.
Substitution: Formation of substituted amino esters.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
Wirkmechanismus
The mechanism of action of Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The hydroxypropyl group enhances its solubility and facilitates its incorporation into various matrices. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The prop-2-enoate moiety allows for polymerization, making it useful in the synthesis of polymeric materials.
Vergleich Mit ähnlichen Verbindungen
Methyl acrylate: A simpler ester of acrylic acid, lacking the hydroxypropyl and amino groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of a hydroxypropyl group.
Methyl 3-(3-methylphenyl)prop-2-enoate: Contains a methylphenyl group instead of a hydroxypropyl group.
Uniqueness: Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate is unique due to the presence of both a hydroxypropyl group and an amino group, which confer specific chemical and physical properties
Eigenschaften
CAS-Nummer |
94393-86-9 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl 3-(2-hydroxypropylamino)prop-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-6(9)5-8-4-3-7(10)11-2/h3-4,6,8-9H,5H2,1-2H3 |
InChI-Schlüssel |
BGLOVMICFSOWHO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC=CC(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)

